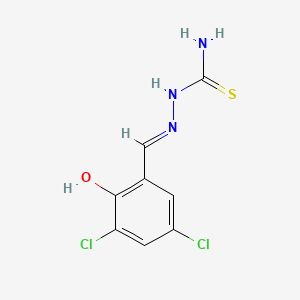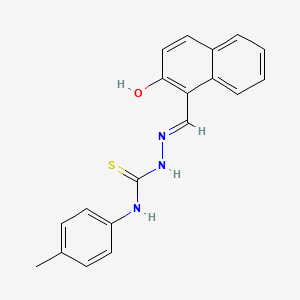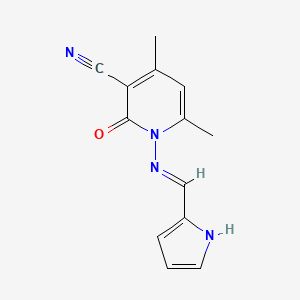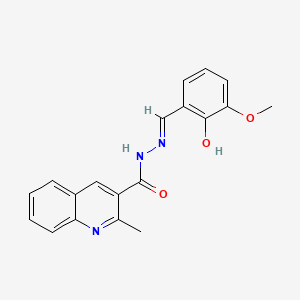
5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes an anilino group, a carbohydrazonoyl group, and a pyridinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the reaction of an aniline derivative with a carbohydrazide and a pyridinecarbonitrile precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Specific catalysts or reagents may also be used to enhance the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing, to produce larger quantities. The use of automated reactors and advanced purification techniques can help achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-METHANEHYDRAZONOYL-2-OXO-4-(PHENYLAMINO)-1,2-DIHYDROPYRIDINE-3-CARBONITRILE include:
- 4-Anilino-5-[2-(4-hydroxy-3-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 4-Anilino-5-[2-(4-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
352553-54-9 |
|---|---|
Molecular Formula |
C13H11N5O |
Molecular Weight |
253.26g/mol |
IUPAC Name |
4-anilino-5-[(E)-hydrazinylidenemethyl]-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N5O/c14-6-11-12(18-10-4-2-1-3-5-10)9(8-17-15)7-16-13(11)19/h1-5,7-8H,15H2,(H2,16,18,19)/b17-8+ |
InChI Key |
SRBWELGEIXBGBE-CAOOACKPSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC=C2C=NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone](/img/structure/B604699.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B604701.png)
![N-[4-[[[(Z)-(2-methylindol-3-ylidene)methyl]amino]carbamoyl]phenyl]butanamide](/img/structure/B604702.png)
![2-{[(2-Hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604704.png)

![5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone]](/img/structure/B604710.png)

![1-[(E)-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B604715.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B604718.png)

